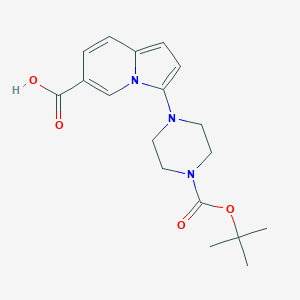

![molecular formula C6H4Br2N4S B1429116 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine CAS No. 141215-32-9](/img/structure/B1429116.png)

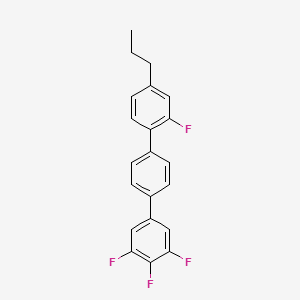

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Chemistry and Photocatalysis

- This compound has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s used in the synthesis of a library of 26 D–A compounds based on the BTZ group . By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified . These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Material Science and Optoelectronics

- It’s utilized in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions. This provides a more efficient method compared to current literature methods. It’s also used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance OPV devices .

Organic Electronics

- It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo [ c ] [1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Fluorophores and Visible Light Organophotocatalysts

- This compound has been researched for use as potential visible-light organophotocatalysts . The synthesis, characterisation, and application of a library of donor–acceptor (D–A) compounds based on the BTZ group have been reported . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Synthesis of D–A–D Conjugated Molecules

- It’s used in the synthesis of D–A–D conjugated molecules . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo [ c ] [1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

High Performance OPV Devices

- It’s used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance OPV devices .

Fluorescent Sensors

- This compound has been extensively researched for use in photovoltaics or as fluorescent sensors . Electron donor–acceptor (D–A) systems based on the benzo [ c ] [1,2,5]thiadiazole ( BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Quantum-Mechanical Calculations

- According to quantum-mechanical calculations, benzo [ d ] [1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (E g ), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .

Synthesis of Photoactive Acceptor Part

- This monomer is used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance OPV devices .

Optoelectronic Materials

Propiedades

IUPAC Name |

4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHORYSGHXVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NSN=C2C(=C1N)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738283 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine | |

CAS RN |

141215-32-9 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.